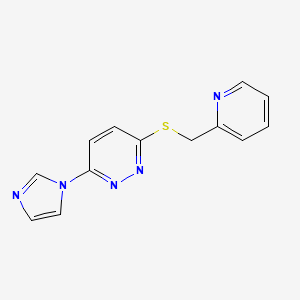
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a thiazole derivative that has been used in the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is toxic to dopaminergic neurons. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial respiration, leading to cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models has been shown to replicate many of the biochemical and physiological features of the disease in humans. These include the loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors and rigidity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in animal models has several advantages, including the ability to replicate many of the features of Parkinson's disease in humans. However, there are also limitations to its use, including the fact that it only replicates a subset of the features of the disease and does not fully capture the progressive nature of the disease.
Zukünftige Richtungen
There are several future directions for the use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in scientific research. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced cell death. Another area of focus is the use of this compound in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, this compound is a synthetic compound that has been extensively studied for its scientific research applications, particularly in the field of neuroscience. This compound is commonly used to induce Parkinson's disease in animal models, which allows researchers to study the disease and develop potential treatments. While there are limitations to its use, this compound remains an important tool for studying Parkinson's disease and other neurodegenerative disorders.
Synthesemethoden
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with 4-methyl-5-phenyl-2-thiocyanatothiazole in the presence of a base. The resulting compound is then treated with acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its scientific research applications, particularly in the field of neuroscience. This compound is commonly used to induce Parkinson's disease in animal models, which allows researchers to study the disease and develop potential treatments. This compound has also been used to study the role of mitochondria in the development of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-14(12-7-4-3-5-8-12)23-17(19-11)20-15(21)13-9-6-10-18-16(13)22-2/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOESCWINWRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)


![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)


